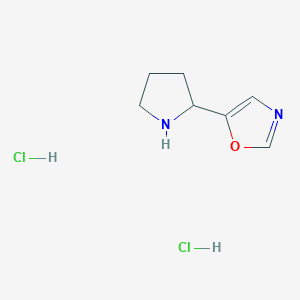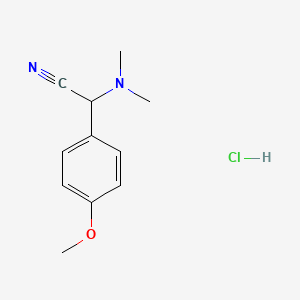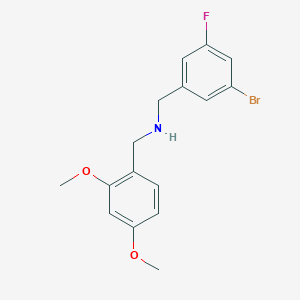![molecular formula C9H9BrN2O3 B1458637 methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide CAS No. 1788054-72-7](/img/structure/B1458637.png)
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide
説明
Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide is a chemical compound that has garnered significant scientific interest due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrrolopyridine ring system. It is synthesized through a multistep process that involves the use of various reagents and catalysts. In
科学的研究の応用
Pharmaceutical Research: Drug Synthesis and Development
This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure is a part of the pyrrolopyrazine scaffold, which is known for its presence in bioactive molecules. The pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This makes it a valuable precursor in the development of new drugs targeting these areas.
Organic Material Synthesis: Heterocyclic Compounds
In the field of organic materials, this compound’s heterocyclic structure is utilized to create complex organic compounds. Heterocycles are crucial in the design of organic materials due to their stability and versatile chemical reactivity. The pyrrolopyrazine derivatives are particularly important in synthesizing nitrogen-containing heterocycles, which are employed in a variety of applications such as pharmaceuticals and natural products .
Anticancer Agent Research: Kinase Inhibition
Research into anticancer agents has identified the pyrrolopyrazine scaffold as a potential inhibitor of kinases, enzymes that are critical in the signaling pathways of cancer cells. Derivatives of this compound have been studied for their effectiveness in inhibiting FGFR1, 2, and 3, which play a role in various types of tumors . This highlights its importance in the development of targeted cancer therapies.
Antimicrobial Activity: Antibacterial and Antifungal Applications
The compound’s derivatives have demonstrated significant antibacterial and antifungal activities. This is attributed to the pyrrolopyrazine scaffold’s ability to interfere with microbial cell processes. The exploration of these properties could lead to the development of new antimicrobial agents that can combat resistant strains of bacteria and fungi .
Antioxidant Research: Free Radical Scavenging
Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide derivatives have shown potential as antioxidants. Their ability to scavenge free radicals suggests they could be used in the prevention of oxidative stress-related diseases. This application is particularly relevant in the context of aging and neurodegenerative disorders .
Chemical Synthesis: Reagent in Organic Reactions
As a reagent, this compound is used in various organic reactions to synthesize a wide array of chemical entities. Its reactivity and selectivity make it a valuable tool in the hands of synthetic chemists, allowing for the creation of complex molecules with high precision .
Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies
The compound is also instrumental in SAR studies, which explore the relationship between the chemical structure of a molecule and its biological activity. This is crucial in the design and optimization of new therapeutic agents, as it helps identify the most promising structures for further development .
Bioactive Molecule Design: Drug Discovery
Lastly, the compound’s structure serves as an attractive scaffold in drug discovery research. Its incorporation into new molecules can lead to the discovery of drugs with novel mechanisms of action. This is especially important in the ongoing search for treatments for complex diseases like cancer and neurodegenerative disorders .
特性
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGDKXNIMBJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)NC2=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide | |
CAS RN |
1788054-72-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)




![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

